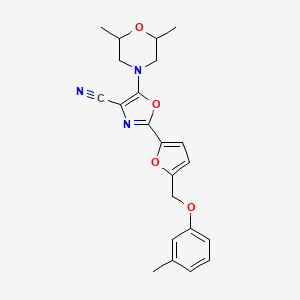

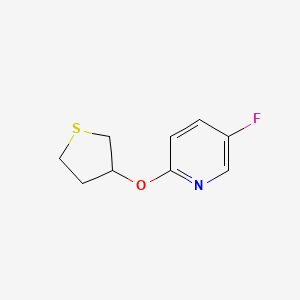

5-Fluoro-2-(thiolan-3-yloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

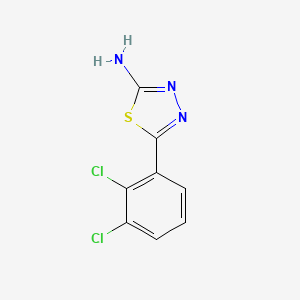

5-Fluoro-2-(thiolan-3-yloxy)pyridine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thiolane ring. This compound is synthesized using a specific method and has been studied for its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemistry and Applications in Personalized Medicine

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in cancer treatment, serving over 2 million patients annually. Developments in fluorine chemistry have contributed to the precise use of these compounds in treating cancer. Methods for 5-FU synthesis, including incorporation of radioactive and stable isotopes, are reviewed to study its metabolism and biodistribution. Additionally, the review covers methods for preparing RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies, offering insights into how these compounds affect nucleic acid structure and dynamics. Beyond the established role of inhibiting thymidylate synthase (TS), recent studies have uncovered new mechanisms of action for RNA- and DNA-modifying enzymes inhibited by 5-FU substitution, suggesting potential for more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).

Preclinical and Clinical Development of 5-Fluorouracil

5-Fluorouracil (5-FU) and its analogs have been a part of the therapeutic arsenal against various solid tumors for over forty years. The compound's metabolism, cellular effects, and combination with modulatory agents like leucovorin and methotrexate have been subjects of considerable research interest. The review highlights the clinical pharmacology of 5-FU, its mechanisms of action, and the development of novel approaches to enhance its therapeutic activity through oral administration or prodrugs (Grem, 2000).

Mechanistic Insights into Fluoropyrimidine Action

The paper discusses the incorporation of 5- and 2′-fluorine substitutions on cytidine nucleotide analogues by HIV-1 reverse transcriptase (RT) and its biological activity. The fluorine substitution alters kinetic parameters, enhancing nucleotide incorporation efficiency and potentially explaining the antiviral potency of these nucleosides against HIV-1. This insight into drug resistance and the mechanism of action for nucleoside analogues may guide the use of fluorine to enhance the potency and selectivity of antiviral agents (Ray et al., 2003).

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .

Mode of Action

It’s worth noting that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 5-Fluoro-2-(thiolan-3-yloxy)pyridine interacts with its targets.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with organoboron reagents, which could be relevant to the biochemical pathways of this compound .

Result of Action

It’s worth noting that fluoropyridines are often used in the synthesis of anticancer drugs , suggesting potential cytotoxic effects.

Eigenschaften

IUPAC Name |

5-fluoro-2-(thiolan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNOS/c10-7-1-2-9(11-5-7)12-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLZBQBEUXUJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)

![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)